molecular formula C20H20ClN3O3 B6124400 N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

Cat. No.: B6124400
M. Wt: 385.8 g/mol
InChI Key: SSGYLVIVHULTSV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and phenylacetic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form the piperazine intermediate.

    Final Product Formation: The intermediate is then reacted with additional reagents to introduce the acetamide group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-13-7-8-15(21)11-16(13)23-18(25)12-17-19(26)22-9-10-24(17)20(27)14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYLVIVHULTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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